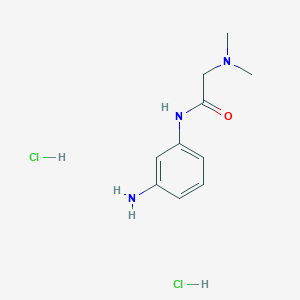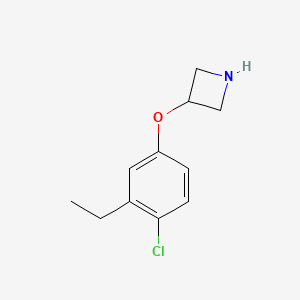
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride
Vue d'ensemble
Description
“N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride” is a chemical compound with the CAS Number: 1255717-19-1. Its molecular weight is 266.17 and its IUPAC name is N-(3-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H . This indicates the presence of a dimethylamino group and an aminophenyl group in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.17 . It is a solid substance at room temperature .Applications De Recherche Scientifique
Electrophilic Probing and Nucleophilicity
N,N-Dimethyl-4-aminophenyl cation, a derivative of N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, is employed as an electrophilic probe to determine the relative reactivity of nucleophiles. This compound is used to measure reaction rates with various nucleophiles, providing insights into their reactivity and nucleophilicity parameters. This research underscores the compound's utility in understanding chemical reactivity and interaction mechanisms (Dichiarante, Fagnoni, & Albini, 2008).
Photoreactivity of Amino Acid Salts
Studies involving N,N-dimethylated α-amino acid salts, closely related to N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, reveal their photoreactivity. These salts predominantly undergo photoreduction and acetone trapping, showcasing their potential in photodecarboxylative reactions and adding to our understanding of photochemistry in organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).
Polymerization Via Metal Chelates
N,N-Dimethylformamide solutions of activated glycine esters, similar to N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, have been used to explore novel polymerization methods. These methods involve the reactivity of metal chelates, contributing to advancements in polymer science and providing new pathways for material synthesis (Naka, Nemoto, & Chujo, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIOQCZZQWWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)



![(6-Fluorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1439868.png)





![4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439880.png)

![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)
![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)